molecular formula C9H13N3O B8020759 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine

Cat. No.: B8020759
M. Wt: 179.22 g/mol
InChI Key: PZPPBMLKKUZJPB-UHFFFAOYSA-N
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Description

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine is a chemical compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a spirocyclic ring and a pyrazole moiety makes it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine typically involves the formation of the spirocyclic ring followed by the introduction of the pyrazole group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. This is followed by the reaction with hydrazine or a hydrazine derivative to introduce the pyrazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of novel materials with unique mechanical and thermal properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine: Similar structure but with a different position of the spirocyclic ring.

    2-oxaspiro[3.3]heptan-6-amine: Lacks the pyrazole moiety, making it less versatile in certain applications.

Uniqueness

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine is unique due to the combination of the spirocyclic ring and pyrazole moiety, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-1-7(11-12-8)6-2-9(3-6)4-13-5-9/h1,6H,2-5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPPBMLKKUZJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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